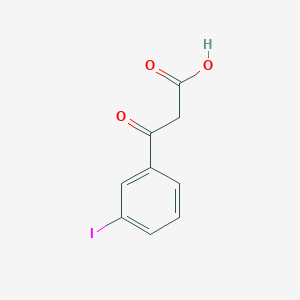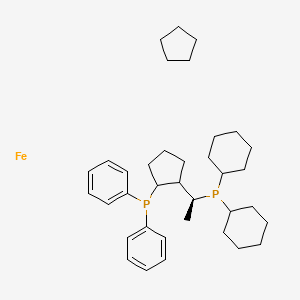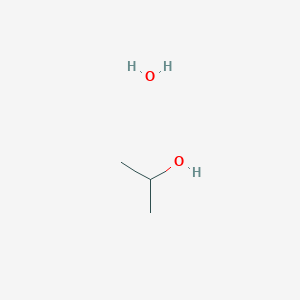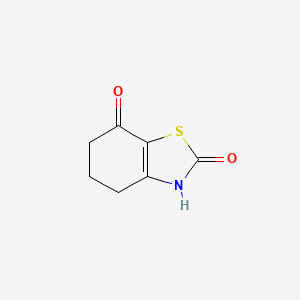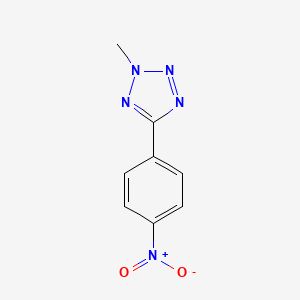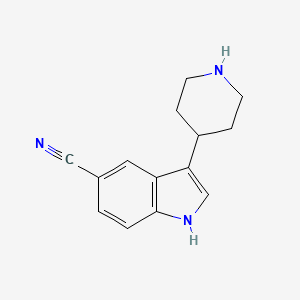
3-Piperidin-4-yl-1H-indole-5-carbonitrile
描述
3-Piperidin-4-yl-1H-indole-5-carbonitrile is a heterocyclic compound that features both an indole and a piperidine ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The piperidine ring, on the other hand, is a saturated six-membered ring containing nitrogen, which is often found in alkaloids and synthetic drugs. The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-yl-1H-indole-5-carbonitrile typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors for the Fischer indole synthesis, allowing for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and increasing reproducibility.
化学反应分析
Types of Reactions
3-Piperidin-4-yl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated indole derivatives.
科学研究应用
3-Piperidin-4-yl-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 3-Piperidin-4-yl-1H-indole-5-carbonitrile depends on its specific biological target. In general, the indole ring can interact with various biological receptors, enzymes, and proteins, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its target. The nitrile group can participate in hydrogen bonding and other interactions, further stabilizing the compound-receptor complex.
相似化合物的比较
Similar Compounds
3-Piperidin-4-yl-1H-indole-5-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
3-Piperidin-4-yl-1H-indole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Piperidin-4-yl-1H-indole-5-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
3-Piperidin-4-yl-1H-indole-5-carbonitrile is unique due to the presence of the nitrile group, which can participate in specific interactions that other similar compounds cannot. This can lead to different biological activities and properties, making it a valuable compound for drug discovery and development.
属性
分子式 |
C14H15N3 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
3-piperidin-4-yl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C14H15N3/c15-8-10-1-2-14-12(7-10)13(9-17-14)11-3-5-16-6-4-11/h1-2,7,9,11,16-17H,3-6H2 |
InChI 键 |
FKYYQTPGCWRMGM-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)C#N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

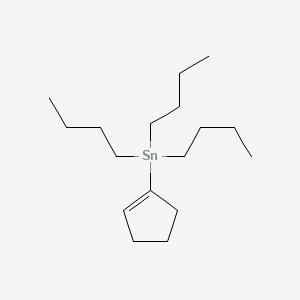
![tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8643757.png)
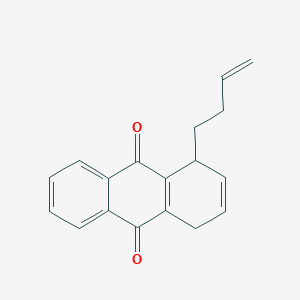
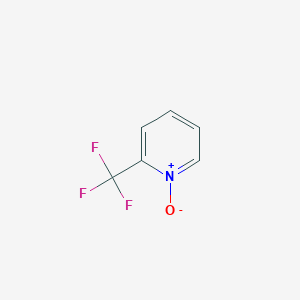
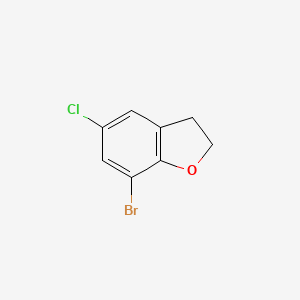
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)
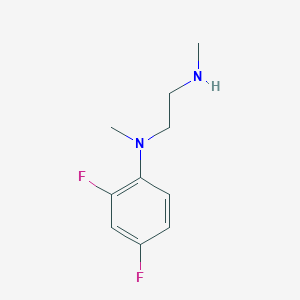
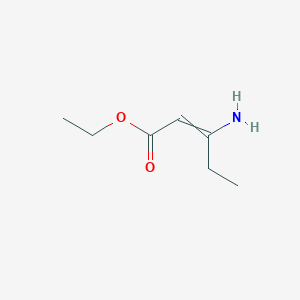
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester](/img/structure/B8643804.png)
